N-(3-acetylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide
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Overview
Description
N-(3-acetylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetyl group attached to a phenyl ring and a dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the acylation of 3-aminophenyl with acetic anhydride to form 3-acetylphenylamine. This intermediate is then reacted with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)benzamide: Lacks the dioxoisoindoline moiety.
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide: Lacks the acetyl group on the phenyl ring.
Uniqueness
N-(3-acetylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide is unique due to the presence of both the acetyl group and the dioxoisoindoline moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-14(26)16-5-4-6-17(13-16)24-21(27)15-9-11-18(12-10-15)25-22(28)19-7-2-3-8-20(19)23(25)29/h2-13H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOJESUGSDKSOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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